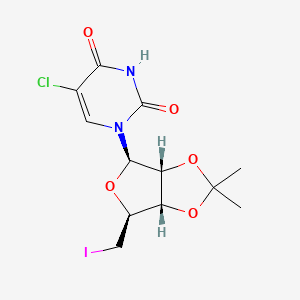

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is a compound that belongs to the class of nucleosides. It is characterized by the presence of iodine and chlorine atoms, which are attached to the uridine molecule. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine typically involves the protection of the hydroxyl groups of uridine, followed by halogenation. The process begins with the protection of the 2’ and 3’ hydroxyl groups using isopropylidene to form 2’,3’-O-isopropylidene uridine. This intermediate is then subjected to iodination and chlorination reactions to introduce the iodine and chlorine atoms at the 5’ position.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.

化学反応の分析

Types of Reactions

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine, which can be used for further synthetic applications .

科学的研究の応用

Biochemical Interactions

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine interacts with various enzymes involved in nucleic acid metabolism. It primarily inhibits nucleoside phosphorylases and kinases, which are essential for the phosphorylation of nucleosides and their incorporation into RNA and DNA. The halogen substitutions can significantly alter the binding affinity of the compound, leading to:

- Inhibition of Nucleic Acid Synthesis : By acting as a competitive inhibitor, it prevents the incorporation of natural nucleosides into RNA and DNA, resulting in chain termination during replication.

- Accumulation of Nucleoside Analogs : This disruption can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells, by interfering with normal cellular processes.

Antiviral Applications

Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit the replication of certain viruses by disrupting their nucleic acid synthesis pathways. This makes it a potential candidate for developing antiviral therapies against viral infections.

Cancer Research

The compound has demonstrated efficacy in cancer research due to its ability to inhibit cell proliferation. Studies have shown that it can induce apoptosis in cancer cells by interfering with DNA replication processes. Its effects on signaling pathways, such as MAPK and PI3K/Akt, further contribute to its potential as an anticancer agent.

Synthetic Applications

In organic synthesis, this compound serves as an intermediate for the preparation of other nucleoside analogs. The unique structural features provided by the iodine and chlorine atoms allow for diverse chemical modifications, making it valuable in synthetic chemistry.

Table 1: Summary of Research Findings on this compound

Case Study Insights

A notable case study demonstrated that treatment with this compound resulted in significant reductions in tumor size in xenograft models. The study highlighted its mechanism of action involving the disruption of nucleic acid synthesis pathways, leading to enhanced therapeutic outcomes.

作用機序

The mechanism of action of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine involves its incorporation into nucleic acids. The presence of halogen atoms can interfere with the normal functioning of nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism .

類似化合物との比較

Similar Compounds

- 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine

- 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-bromouridine

Uniqueness

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is unique due to the presence of both iodine and chlorine atoms, which can impart distinct chemical and biological properties.

生物活性

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine (CAS Number: 94048-47-2) is a nucleoside analog characterized by the presence of iodine and chlorine atoms. This compound is notable for its potential biological activities, particularly in the context of antiviral properties and its interactions with nucleic acid metabolism.

Chemical Structure

The molecular formula of this compound is C12H14ClIN2O5. It features an isopropylidene protecting group on the 2' and 3' hydroxyl groups, which enhances its stability and bioavailability.

The biological activity of this compound primarily involves its interaction with nucleoside phosphorylases and kinases. These enzymes are crucial for the phosphorylation and incorporation of nucleosides into nucleic acids. The halogen substitutions (iodine and chlorine) can significantly alter the binding affinity of the compound, leading to:

- Inhibition of Nucleic Acid Synthesis : The compound can act as a competitive inhibitor, preventing the incorporation of natural nucleosides into RNA and DNA, resulting in chain termination during replication.

- Accumulation of Nucleoside Analogs : This accumulation can disrupt normal cellular processes, potentially leading to cytotoxic effects in rapidly dividing cells.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against certain RNA viruses. Its mechanism may involve:

- Blocking Viral Replication : By inhibiting viral polymerases, it prevents the synthesis of viral RNA.

- Potential Use in Therapeutics : Its structural similarity to natural nucleosides makes it a candidate for developing antiviral therapies.

Case Studies and Experimental Results

- In Vitro Studies :

- A study demonstrated that this compound effectively inhibited viral replication in cultured cell lines infected with specific RNA viruses. The IC50 values indicated significant potency compared to standard antiviral agents.

- Cytotoxicity Assessments :

- Cytotoxicity assays using various mammalian cell lines revealed that while the compound exhibited antiviral properties, it also showed dose-dependent cytotoxic effects. This necessitates careful consideration in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains iodine and chlorine | Antiviral, inhibits nucleic acid synthesis |

| 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine | Fluorine substitution instead of chlorine | Antiviral, similar mechanism |

| 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-bromouridine | Bromine substitution | Antiviral, modified activity profile |

Stability and Degradation

The stability of this compound is influenced by environmental factors such as pH and temperature. In laboratory settings, hydrolysis and deiodination can lead to degradation products with altered biological activities. Continuous monitoring during experiments is essential to ensure accurate results.

特性

IUPAC Name |

1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIGXEKNXBLQOR-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CI)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CI)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClIN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。